molecular formula C25H24N6O2 B5047517 3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide

3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide

Cat. No.: B5047517
M. Wt: 440.5 g/mol
InChI Key: IDERHKNESYADAX-UHFFFAOYSA-N
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Description

The compound “3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide” is a complex organic molecule. It contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many important biological molecules, such as the amino acid tryptophan .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and other molecules . An easy synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The indole moiety is a key structural feature, and the compound also contains an oxadiazole ring and a pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Indole derivatives are typically crystalline and colorless, with a characteristic odor .

Properties

IUPAC Name

3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-[(3-pyrazol-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-23(27-16-18-5-3-6-20(15-18)31-14-4-13-28-31)10-12-25-30-29-24(33-25)11-9-19-17-26-22-8-2-1-7-21(19)22/h1-8,13-15,17,26H,9-12,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERHKNESYADAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)CCC(=O)NCC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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